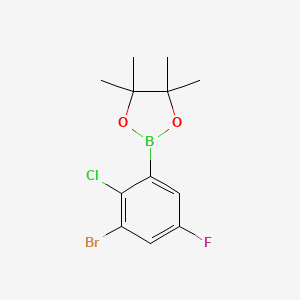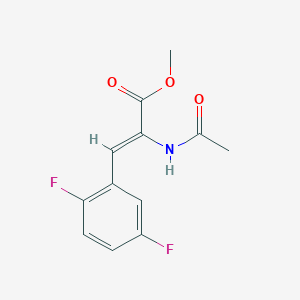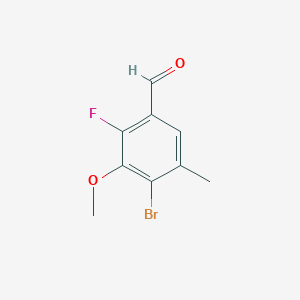
COUMARIN, 4-(p-HYDROXYPHENYL)-3-(p-METHOXYPHENYL)-, ACETATE (ester)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
COUMARIN, 4-(p-HYDROXYPHENYL)-3-(p-METHOXYPHENYL)-, ACETATE (ester) is a synthetic organic compound that belongs to the coumarin family Coumarins are a class of compounds known for their diverse biological activities and are widely used in pharmaceuticals, cosmetics, and as flavoring agents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of COUMARIN, 4-(p-HYDROXYPHENYL)-3-(p-METHOXYPHENYL)-, ACETATE (ester) typically involves the condensation of appropriate phenolic compounds with coumarin derivatives. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the esterification process. For instance, the reaction between 4-hydroxyphenylacetic acid and 3-methoxyphenylacetic acid in the presence of acetic anhydride and a catalytic amount of sulfuric acid can yield the desired ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in its pure form.
化学反应分析
Types of Reactions
COUMARIN, 4-(p-HYDROXYPHENYL)-3-(p-METHOXYPHENYL)-, ACETATE (ester) can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The methoxyphenyl group can be reduced to form phenolic derivatives.
Substitution: The acetate ester can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as alcohols and amines can be used under acidic or basic conditions to achieve substitution.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Phenolic derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
科学研究应用
COUMARIN, 4-(p-HYDROXYPHENYL)-3-(p-METHOXYPHENYL)-, ACETATE (ester) has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and cardiovascular disorders.
Industry: Utilized in the formulation of cosmetics, fragrances, and flavoring agents due to its pleasant aroma and stability.
作用机制
The mechanism of action of COUMARIN, 4-(p-HYDROXYPHENYL)-3-(p-METHOXYPHENYL)-, ACETATE (ester) involves its interaction with various molecular targets and pathways. The hydroxyphenyl and methoxyphenyl groups can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit the activity of certain enzymes involved in oxidative stress, thereby exerting antioxidant effects. Additionally, it may interact with cellular receptors to modulate inflammatory responses.
相似化合物的比较
Similar Compounds
Coumarin: A parent compound with similar structural features but lacking the hydroxyphenyl and methoxyphenyl groups.
4-Hydroxycoumarin: Contains a hydroxy group at the 4-position, similar to the hydroxyphenyl group in the target compound.
3-Methoxycoumarin: Contains a methoxy group at the 3-position, similar to the methoxyphenyl group in the target compound.
Uniqueness
COUMARIN, 4-(p-HYDROXYPHENYL)-3-(p-METHOXYPHENYL)-, ACETATE (ester) is unique due to the presence of both hydroxyphenyl and methoxyphenyl groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
1508-91-4 |
|---|---|
分子式 |
C24H18O5 |
分子量 |
386.4 g/mol |
IUPAC 名称 |
[4-[3-(4-methoxyphenyl)-2-oxochromen-4-yl]phenyl] acetate |
InChI |
InChI=1S/C24H18O5/c1-15(25)28-19-13-9-16(10-14-19)22-20-5-3-4-6-21(20)29-24(26)23(22)17-7-11-18(27-2)12-8-17/h3-14H,1-2H3 |
InChI 键 |
QUOCSPPSOHSIHL-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1=CC=C(C=C1)C2=C(C(=O)OC3=CC=CC=C32)C4=CC=C(C=C4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


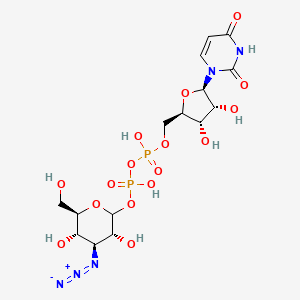
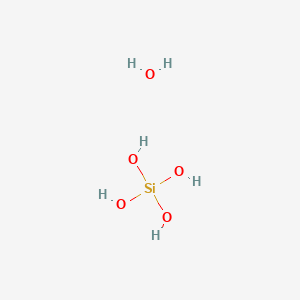
![1,5-Dioxaspiro[5.11]heptadecane](/img/structure/B14759466.png)
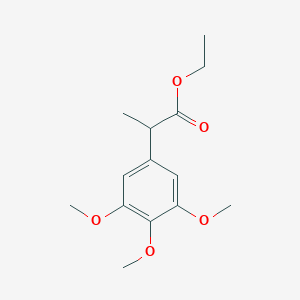
![1-[(2R,3R,4S,5R)-5-allyl-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione](/img/structure/B14759474.png)

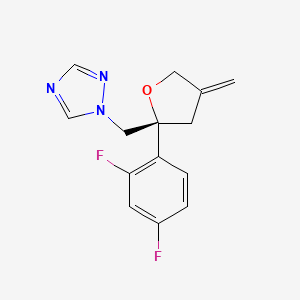
![(E)-3-[1-ethyl-3-(4-fluorophenyl)indol-2-yl]prop-2-enal](/img/structure/B14759487.png)

